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Compound of Interest

Piperidine-1-carboximidamide

Hydroiodide

Cat. No.: B011807

Compound Name:

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development on Piperidine-1-carboximidamide Hydroiodide. It delves
into the molecule's fundamental properties, synthesis, characterization, and potential
applications, grounded in established scientific principles and methodologies.

Core Molecular Characteristics

Piperidine-1-carboximidamide Hydroiodide is a salt composed of the organic cation,
piperidine-1-carboximidamide, and the iodide anion. The core structure features a piperidine
ring, a common scaffold in medicinal chemistry, attached to a guanidinium group, a functional
moiety known for its biological activity.

A definitive crystal structure analysis of the free base, Piperidine-1-carboximidamide, confirms
its molecular formula as C6H13N3[1]. The hydroiodide salt is formed by the protonation of the
basic guanidinium group by hydroiodic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Piperidine-1-carboximidamide
Hydroiodide is presented in the table below.
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Property Value Source(s)
Molecular Formula C6H14IN3 (or C6H13N3:-HI) [2]
Molecular Weight 255.10 g/mol [2][3]

CAS Number 102392-91-6 [2]
Appearance Solid [2]

Purity Typically =95% [2]

The molecular weight is a critical parameter for all experimental work, ensuring accurate molar
concentrations for assays and stoichiometric calculations for synthesis. The CAS number
provides a unique identifier for this specific chemical substance.

Structural Elucidation

The structure of the Piperidine-1-carboximidamide cation is characterized by a chair
conformation of the piperidine ring[1]. The guanidinium group (CN3) exhibits partial double
bond character in the C-N bonds, leading to a near-trigonal planar geometry. X-ray diffraction
studies have provided precise bond lengths and angles, revealing a C=N double bond length of
approximately 1.309 A and C-N single bond lengths around 1.364 A and 1.377 A[1].

Caption: 2D representation of Piperidine-1-carboximidamide Hydroiodide.

Synthesis and Manufacturing

The synthesis of guanidines is a well-established area of organic chemistry. The preparation of
Piperidine-1-carboximidamide can be achieved through the guanidinylation of piperidine. A
common and direct method involves the reaction of a secondary amine, such as piperidine,
with cyanamide[4][5].

General Synthetic Workflow

A generalized workflow for the synthesis of Piperidine-1-carboximidamide Hydroiodide is
depicted below. This process typically involves two main stages: the formation of the free base
followed by salt formation.
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Caption: Generalized workflow for the synthesis of Piperidine-1-carboximidamide
Hydroiodide.

Experimental Protocol: Catalytic Guanidinylation

This protocol is adapted from a modern, efficient method for the guanylation of amines using a
scandium(lll) triflate catalyst in an aqueous medium[3][4].

Materials:

e Piperidine

e Cyanamide

o Scandium(lll) triflate (Sc(OTf)3)
» Deionized Water

e Hydroiodic Acid (HI)
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o Diethyl ether (or other suitable anti-solvent)
o Standard laboratory glassware and magnetic stirrer
Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve piperidine (1.0 eq) in deionized water.

o Addition of Reagents: To the stirred solution, add cyanamide (1.1-1.5 eq) followed by a
catalytic amount of scandium(lll) triflate (e.g., 5-10 mol%).

o Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction
progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup (Free Base): Upon completion, cool the reaction mixture to room temperature. The
agueous solution containing the free base can be used directly for the next step or extracted
with an appropriate organic solvent after basification.

» Salt Formation: To the aqueous or organic solution of the free base, slowly add a
stoichiometric amount of hydroiodic acid with cooling.

» Precipitation and Isolation: The hydroiodide salt will precipitate out of the solution. The
precipitation can be enhanced by the addition of an anti-solvent like diethyl ether.

 Purification: Collect the solid product by filtration, wash with a small amount of cold solvent,
and dry under vacuum. For higher purity, the product can be recrystallized from a suitable
solvent system (e.g., ethanol/ether).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of
the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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e 1H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring
protons and the protons of the guanidinium group. The integration of these signals should
correspond to the number of protons in the molecule.

e 13C NMR: The carbon NMR spectrum will provide information about the number and
chemical environment of the carbon atoms in the molecule. The carbon of the guanidinium
group will have a characteristic chemical shift.

e Advanced NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to
establish the connectivity between protons and carbons, confirming the overall structure[6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution
mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the
molecular formula.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure
of the molecule in the solid state, including bond lengths, bond angles, and conformation[1].

Applications in Research and Drug Development

While specific applications for Piperidine-1-carboximidamide Hydroiodide are not
extensively documented in publicly available literature, its structural components—the
piperidine ring and the guanidinium group—are prevalent in a wide range of biologically active
molecules. This suggests a strong potential for its use as a building block or lead compound in
drug discovery.

The Piperidine Scaffold

The piperidine nucleus is a key structural motif in numerous pharmaceuticals[7]. Its presence
often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic
stability. Piperidine derivatives have been explored for a vast array of therapeutic targets,
including but not limited to:

e Anticancer agents
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 Antiviral therapies
e Antimalarial drugs

e Central nervous system (CNS) active compounds[8]

The Guanidinium Group

The guanidinium group, most notably found in the amino acid arginine, is crucial for many
biological interactions. Its ability to form strong hydrogen bonds and exist as a protonated
cation at physiological pH allows it to interact with negatively charged residues in proteins and
nucleic acids. Guanidine-containing compounds have been investigated for various therapeutic
applications, including:

» Antifungal agents[9]
e Enzyme inhibitors

o Antimicrobial compounds

Potential Research Directions

Given its structure, Piperidine-1-carboximidamide Hydroiodide could be a valuable starting
point for the synthesis of compound libraries for screening against various biological targets.
Researchers could explore its potential in areas such as:

» Development of novel enzyme inhibitors: The guanidinium group can mimic the side chain of
arginine, making it a candidate for inhibiting enzymes that recognize this residue.

e Antimicrobial drug discovery: The combination of a lipophilic piperidine ring and a cationic
guanidinium group could lead to compounds with membrane-disrupting antimicrobial activity.

e CNS drug development: The piperidine scaffold is a well-established framework for CNS-
active drugs, and the addition of the guanidinium group could modulate receptor binding and
activity.

Safety and Handling
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As with all chemical reagents, Piperidine-1-carboximidamide Hydroiodide should be
handled with appropriate safety precautions in a well-ventilated laboratory. Researchers should
consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on
hazards, handling, and disposal.

Conclusion

Piperidine-1-carboximidamide Hydroiodide is a molecule with significant potential in the
fields of synthetic chemistry and drug discovery. Its well-defined structure, accessible
synthesis, and the proven biological relevance of its constituent moieties make it an attractive
compound for further investigation. This guide provides a foundational understanding of its core
properties and methodologies, intended to empower researchers in their scientific pursuits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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